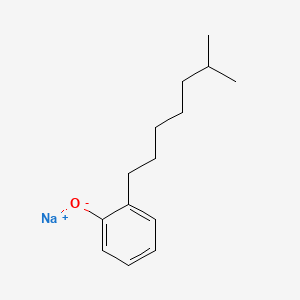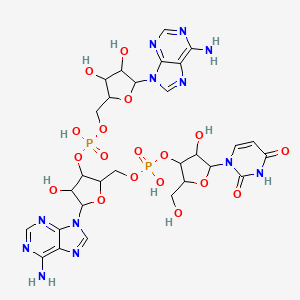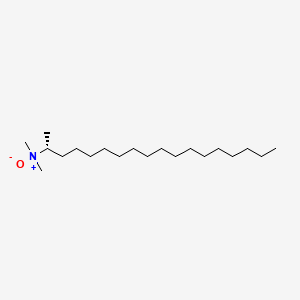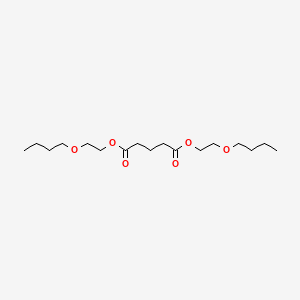
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyridine and a triazine ring, making it a versatile scaffold for chemical modifications and functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of benzylamine with ethyl acetoacetate followed by cyclization with hydrazine hydrate can yield the desired triazine compound. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic ring .
Applications De Recherche Scientifique
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido(3,4-d)pyrimidine: Shares a similar fused ring system but differs in the nitrogen atom positions.
Pyrazolo(3,4-d)pyrimidine: Contains a pyrazole ring fused with a pyrimidine ring, offering different chemical properties.
1,2,4-Triazine Derivatives: Various derivatives with different substituents on the triazine ring, leading to diverse biological activities.
Uniqueness
3-Benzyl-3-ethyl-3,4-dihydro-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
121845-90-7 |
|---|---|
Formule moléculaire |
C15H16N4 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
3-benzyl-3-ethyl-4H-pyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C15H16N4/c1-2-15(10-12-6-4-3-5-7-12)17-14-11-16-9-8-13(14)18-19-15/h3-9,11,17H,2,10H2,1H3 |
Clé InChI |
AAVGYAJINOGMOV-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NC2=C(C=CN=C2)N=N1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)
